Spiro[adamantane-2,4'-piperidine] Hydrochloride: A Technical Guide for Advanced Drug Discovery
Spiro[adamantane-2,4'-piperidine] Hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Fusion of Rigidity and Three-Dimensionality
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spiro[adamantane-2,4'-piperidine] hydrochloride (CAS 1797363-68-8) emerges as a compound of significant interest, embodying a strategic fusion of two privileged structural motifs: the rigid, lipophilic adamantane cage and the versatile, three-dimensional spiro-piperidine core.
The adamantane moiety, a diamondoid hydrocarbon, provides a unique combination of steric bulk and high lipophilicity, which can facilitate passage through biological membranes and enhance binding affinity with target proteins.[1][2][3] Its rigid structure allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[3][4] Concurrently, spirocyclic scaffolds, particularly those incorporating a piperidine ring, are increasingly sought after to escape the "flatland" of traditional aromatic-rich drug candidates.[5][6] The inherent three-dimensionality of the spiro-piperidine system offers more extensive contact points with protein targets, often leading to improved potency and selectivity.[5][7] Furthermore, the sp3-rich nature of this scaffold is correlated with superior physicochemical properties, including enhanced aqueous solubility.[5][7]
This technical guide provides an in-depth exploration of Spiro[adamantane-2,4'-piperidine] hydrochloride, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any successful drug discovery campaign. The table below summarizes the key computed and anticipated characteristics of Spiro[adamantane-2,4'-piperidine] hydrochloride.
| Property | Value | Source |
| CAS Number | 1797363-68-8 | N/A |
| Molecular Formula | C₁₄H₂₄ClN | Calculated |
| Molecular Weight | 241.80 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
| Melting Point | >250 °C (predicted for hydrochloride salt) | N/A |
| pKa | 8.5 - 9.5 (predicted for piperidinium ion) | N/A |
Proposed Synthesis and Purification Workflow
Diagram of the Proposed Synthetic Workflow
Caption: A proposed synthetic pathway to Spiro[adamantane-2,4'-piperidine] hydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Spiro[adamantane-2,4'-(N-benzyl)piperidine]
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Reaction Setup: To a solution of adamantan-2-one (1.0 eq) and N-benzyl-4-piperidone (1.0 eq) in anhydrous ethanol, add potassium hydroxide (2.0 eq) portion-wise at 0 °C.
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Aldol Condensation: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction and Cyclization: Following the condensation, add hydrazine hydrate (5.0 eq) and diethylene glycol. Heat the mixture to 180-200 °C to effect a Wolff-Kishner reduction and concomitant cyclization.
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Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the N-benzylated spiro-piperidine intermediate.
Step 2: Debenzylation to Spiro[adamantane-2,4'-piperidine]
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Hydrogenolysis: Dissolve the N-benzylated intermediate from Step 1 in methanol and add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the free base of the target compound.
Step 3: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the purified free base from Step 2 in anhydrous diethyl ether.
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Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring. A white precipitate will form.
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Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Spiro[adamantane-2,4'-piperidine] hydrochloride as a stable, crystalline solid.
Comprehensive Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.
Summary of Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR | Complex multiplet signals in the aliphatic region (1.5-3.5 ppm) corresponding to the adamantane and piperidine protons. A broad singlet for the N-H proton (downfield). |
| ¹³C NMR | Characteristic signals for the sp³-hybridized carbons of the adamantane cage and the piperidine ring. A key signal for the spirocyclic quaternary carbon. |
| Mass Spectrometry (ESI+) | A prominent [M+H]⁺ ion corresponding to the free base (m/z = 206.19). |
| FTIR Spectroscopy | Broad absorption band around 2700-3000 cm⁻¹ (N-H stretch of the ammonium salt), C-H stretching vibrations (~2850-2950 cm⁻¹), and N-H bending vibrations (~1500-1600 cm⁻¹).[8][9][10] |
| Elemental Analysis | Calculated for C₁₄H₂₄ClN: C, 69.54%; H, 10.00%; N, 5.79%. Experimental values should be within ±0.4% of the calculated values. |
| X-ray Crystallography | Provides definitive proof of structure and stereochemistry by elucidating the three-dimensional arrangement of atoms in a single crystal.[11][12][13] |
Diagram of Key Analytical Techniques
Caption: A workflow for the analytical characterization of the title compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The Spiro[adamantane-2,4'-piperidine] scaffold is a promising platform for the development of novel therapeutic agents across various disease areas. Its unique structural features can be leveraged to target a range of biological entities.
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Central Nervous System (CNS) Disorders: The lipophilicity imparted by the adamantane moiety can enhance blood-brain barrier permeability, making this scaffold particularly attractive for targeting CNS diseases such as Alzheimer's, Parkinson's, and psychiatric disorders.[14]
-
Antiviral Agents: Adamantane derivatives have a well-established history as antiviral drugs, most notably against the influenza A virus.[14][15][16] This scaffold could serve as a starting point for the development of new antiviral compounds with improved resistance profiles.
-
Metabolic Diseases: The piperidine ring is a common feature in drugs targeting metabolic disorders.[17] The unique three-dimensional presentation of substituents on the spirocyclic framework could lead to novel inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or other targets relevant to diabetes and obesity.
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Oncology: The ability of the adamantane group to interact with hydrophobic pockets in proteins makes it a valuable component in the design of enzyme inhibitors and receptor modulators relevant to cancer therapy.[18]
Diagram of the Scaffold's Medicinal Chemistry Advantages
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